molecular formula C22H19BrN4O3S B11547199 2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311318-26-0

2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11547199
CAS No.: 311318-26-0
M. Wt: 499.4 g/mol
InChI Key: OTAPSMKMVLKGQP-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring

Preparation Methods

The synthesis of 2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of Functional Groups: The introduction of the amino, bromo, nitro, and carbonitrile groups can be achieved through various substitution reactions. For example, the bromothiophene moiety can be introduced via a bromination reaction, while the nitro group can be added through nitration.

    Cyclization and Final Modifications: The final steps involve cyclization reactions to form the hexahydroquinoline ring system and any necessary modifications to introduce the remaining functional groups.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups. Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents. For example, the bromine atom can be replaced with other groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties. Researchers can study its effects on various biological systems to identify potential therapeutic applications.

    Medicine: If the compound demonstrates significant biological activity, it could be developed into a pharmaceutical drug. Preclinical and clinical studies would be necessary to evaluate its safety and efficacy.

    Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile depends on its specific interactions with molecular targets. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential enzymes or disrupting cell membrane integrity. Similarly, if it has anticancer properties, it may induce apoptosis (programmed cell death) in cancer cells by interacting with specific signaling pathways.

Comparison with Similar Compounds

2-Amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential to exhibit a broad spectrum of biological activities.

Properties

CAS No.

311318-26-0

Molecular Formula

C22H19BrN4O3S

Molecular Weight

499.4 g/mol

IUPAC Name

2-amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C22H19BrN4O3S/c1-22(2)8-16-20(17(28)9-22)19(18-6-12(23)11-31-18)15(10-24)21(25)26(16)13-4-3-5-14(7-13)27(29)30/h3-7,11,19H,8-9,25H2,1-2H3

InChI Key

OTAPSMKMVLKGQP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CC(=CS4)Br)C(=O)C1)C

Origin of Product

United States

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